molecular formula C19H18N2O4 B4735010 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B4735010
M. Wt: 338.4 g/mol
InChI Key: UEONBZVUSRNWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with an ethyl group at the 5-position and an acetamide group linked to a nitrophenyl moiety. Benzofuran derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones under acidic or basic conditions.

    Ethylation: The benzofuran ring is then ethylated at the 5-position using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Acetamide Formation: The acetamide group is introduced by reacting the ethylated benzofuran with acetic anhydride or acetyl chloride.

    Nitration and Coupling: The final step involves nitration of the phenyl ring followed by coupling with the acetamide derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can reduce the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the nitrophenyl moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated derivatives or substituted benzofurans.

Scientific Research Applications

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activities associated with benzofuran derivatives.

    Biological Studies: Used in studies to understand the interaction of benzofuran compounds with biological targets such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways involving benzofuran derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-chloro-5-nitrophenyl)acetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-4-nitrophenyl)acetamide

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the specific substitution pattern on the benzofuran and phenyl rings, which can

Properties

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-13-5-7-18-16(8-13)14(11-25-18)9-19(22)20-17-10-15(21(23)24)6-4-12(17)2/h4-8,10-11H,3,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEONBZVUSRNWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-ethyl-1-benzofuran-3-yl)-N-(2-methyl-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.